molecular formula C38H47N2O2P B13170778 (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate

Cat. No.: B13170778
M. Wt: 594.8 g/mol
InChI Key: RAPFOZGIGRNWEG-ZKMWXLEHSA-N
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Description

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the isopropyl and methyl groups, and the attachment of the phosphinate moiety. Common reagents used in these reactions include organophosphorus compounds, amines, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s structure and activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological molecules can provide insights into the structure and function of various biomolecules.

Medicine

In medicine, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure and reactivity make it a candidate for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate include other phosphinate derivatives and cyclohexyl-based compounds. Examples include:

  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(methylamino)(phenyl)methyl]phosphinate
  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(ethylamino)(phenyl)methyl]phosphinate

Uniqueness

What sets (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate apart from similar compounds is its specific stereochemistry and the presence of the benzylamino group

Conclusion

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.

Properties

Molecular Formula

C38H47N2O2P

Molecular Weight

594.8 g/mol

IUPAC Name

(1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine

InChI

InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3/t30-,35+,36-,37-,38-/m1/s1

InChI Key

RAPFOZGIGRNWEG-ZKMWXLEHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3)[C@H](C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C

Origin of Product

United States

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